![molecular formula C12H12N2O4 B2959552 2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-3-methylbutanoic acid CAS No. 131615-99-1](/img/structure/B2959552.png)

2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-3-methylbutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

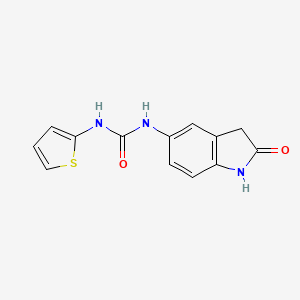

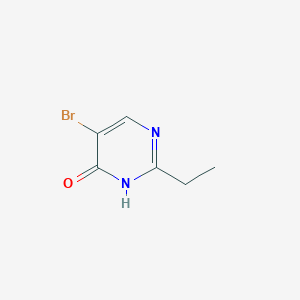

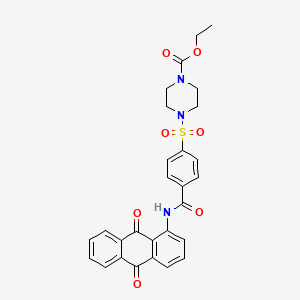

The compound is a derivative of pyrrolopyridine, which is a bicyclic compound consisting of a pyrrole ring fused to a pyridine ring . The presence of two carbonyl groups (C=O) and a carboxylic acid group (-COOH) suggests that it may have acidic properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolopyridine core, followed by the introduction of the carbonyl and carboxylic acid groups. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a pyrrolo[3,4-b]pyridine moiety, which is a fused ring system containing nitrogen . The compound also contains two carbonyl groups and a carboxylic acid group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted from its structure. For example, the presence of polar groups like carbonyl and carboxylic acid suggests that this compound might have some degree of water solubility .Scientific Research Applications

Synthesis of Heterocyclic Compounds : This compound is involved in the synthesis of saturated heterocycles, which are important in medicinal chemistry. For example, Kivelä et al. (2003) described the preparation of saturated heterocycles containing two condensed heterocyclic rings and a carbo(bi)cyclic ring, which are crucial in drug development (Kivelä, Klika, Szabó, Stájer, & Pihlaja, 2003).

Maillard Reaction Studies : In food chemistry, compounds like 2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-3-methylbutanoic acid are studied for their roles in the Maillard reaction, which is fundamental in understanding food flavor and color. Tressl et al. (1998) investigated the Maillard system to identify major products and their reactivity (Tressl, Wondrak, Krüger, & Rewicki, 1998).

Formation Mechanism in Non-enzymic Browning Reaction : Studies like the one by Milić and Piletić (1984) explored the formation mechanisms of pyrrole, pyrazine, and pyridine derivatives in non-enzymic browning reactions. Such studies provide insights into the complex chemical processes occurring during food preparation and storage (Milić & Piletić, 1984).

Catalytic Synthesis Applications : The compound is also significant in the field of catalytic synthesis. For instance, studies like those by Kang et al. (2015) show its use in the catalytic synthesis of heterocyclic compounds, which are vital in developing new pharmaceuticals (Kang, Richers, Sawicki, & Seidel, 2015).

Synthesis of Substituted Pyrrolopyridinones : Research by Goto et al. (1991) demonstrates the synthesis of various substituted pyrrolopyridinones, showcasing the versatility and importance of this compound in organic synthesis (Goto, Utsunomiya, Aiba, Hayasaka, Endo, Watanabe, Ishizaki, Sato, & Saito, 1991).

Mechanism of Action

Target of Action

The primary targets of this compound are Cyclin-Dependent Kinases (CDKs) . CDKs are a group of protein kinases that are crucial regulators of cell cycle progression . They play a significant role in controlling cell division, which makes them a long-standing target in oncology .

Mode of Action

The compound acts as a selective inhibitor of CDKs . It binds to the active site of these kinases, preventing them from phosphorylating their substrate proteins . This inhibition disrupts the normal progression of the cell cycle, potentially leading to cell cycle arrest .

Biochemical Pathways

The compound affects the cell cycle regulation pathway . By inhibiting CDKs, it disrupts the normal transitions between the different phases of the cell cycle . This can lead to the accumulation of cells in a specific phase, often the G1 phase, and prevent them from dividing .

Pharmacokinetics

Like many other small molecule inhibitors, itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties would likely influence its bioavailability and efficacy .

Result of Action

The molecular effect of the compound’s action is the inhibition of CDK activity , leading to disruption of the cell cycle . On a cellular level, this can result in cell cycle arrest , where cells are unable to progress through the cell cycle and divide . This could potentially lead to cell death or senescence, especially in rapidly dividing cells like cancer cells .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-6(2)9(12(17)18)14-10(15)7-4-3-5-13-8(7)11(14)16/h3-6,9H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGLKCGODHFKFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N1C(=O)C2=C(C1=O)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-3-methylbutanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorobenzyl)-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2959472.png)

![N-(3-chlorophenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2959476.png)

![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-chlorophenyl)oxalamide](/img/structure/B2959481.png)

![N-[4-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2959488.png)